molecular formula C19H30N2O4S B4024939 N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide

N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide

Cat. No.: B4024939
M. Wt: 382.5 g/mol
InChI Key: DKRMENIETRSNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide is an organic compound with a complex structure that includes a cycloheptyl group, an ethoxy group, and a methylsulfonyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of cycloheptylamine with 4-ethoxybenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2-bromo-1-propanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aniline derivative can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide.

Scientific Research Applications

N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
  • N-cyclopentyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
  • N-cycloheptyl-2-(4-methoxy-N-methylsulfonylanilino)propanamide

Uniqueness

N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cycloheptyl group provides steric bulk, influencing the compound’s reactivity and binding affinity. The ethoxy and methylsulfonyl groups contribute to its solubility and stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-4-25-18-13-11-17(12-14-18)21(26(3,23)24)15(2)19(22)20-16-9-7-5-6-8-10-16/h11-16H,4-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRMENIETRSNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2CCCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
Reactant of Route 3
Reactant of Route 3
N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
Reactant of Route 4
Reactant of Route 4
N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide
Reactant of Route 6
Reactant of Route 6
N-cycloheptyl-2-(4-ethoxy-N-methylsulfonylanilino)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.